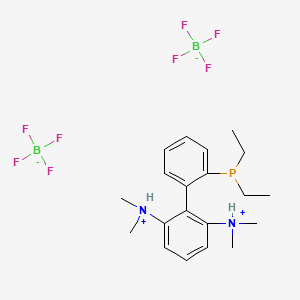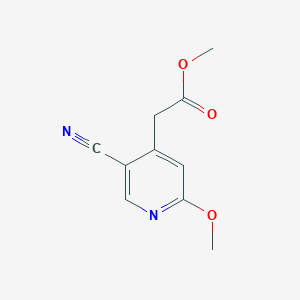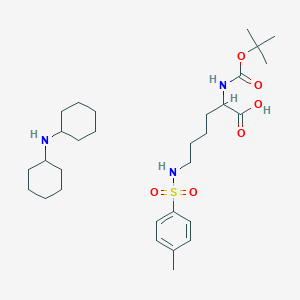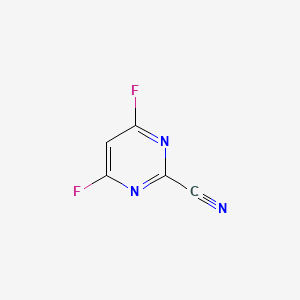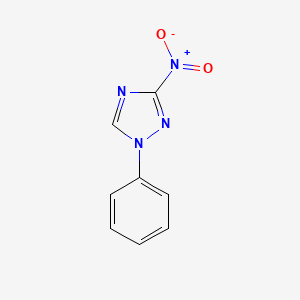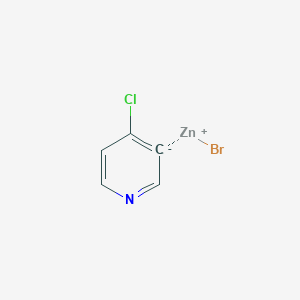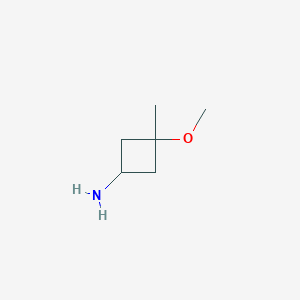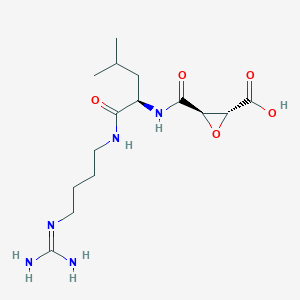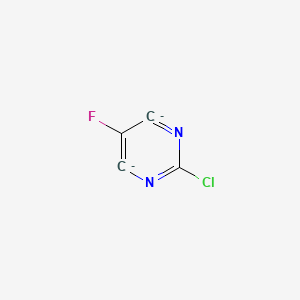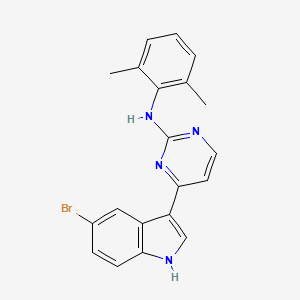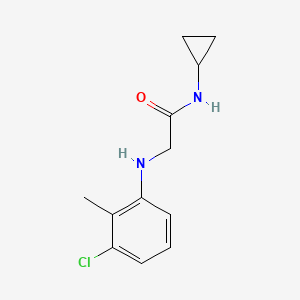
(3-Fluoro-2-n-propyloxyphenyl)magnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-fluoro-2-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds. The presence of the fluoro and n-propyloxy groups on the phenyl ring adds unique reactivity and selectivity to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-2-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 3-fluoro-2-n-propyloxybromobenzene with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Solvent: Tetrahydrofuran is used as the solvent due to its ability to stabilize the Grignard reagent.
Catalyst: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous flow systems: To ensure consistent production and minimize the risk of side reactions.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-fluoro-2-n-propyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran, diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions with aryl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Cross-Coupling Reactions: Essential in forming carbon-carbon bonds in complex organic molecules.
Biology and Medicine
Drug Development: Used in the synthesis of intermediates for drug molecules.
Bioconjugation: Utilized in attaching biomolecules to synthetic scaffolds.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Catalysis: Employed in catalytic processes for the production of fine chemicals.
Wirkmechanismus
The mechanism of action of (3-fluoro-2-n-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The fluoro and n-propyloxy groups on the phenyl ring influence the reactivity and selectivity of the compound. The molecular targets include carbonyl compounds, aryl halides, and other electrophilic species. The pathways involved typically include:
Formation of Carbon-Carbon Bonds: Through nucleophilic addition or coupling reactions.
Halogen-Metal Exchange: Involving the substitution of halogen atoms with the Grignard reagent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Lacks the fluoro and n-propyloxy groups, making it less selective.
(3-fluorophenyl)magnesium Bromide: Similar but lacks the n-propyloxy group, affecting its reactivity.
(2-n-propyloxyphenyl)magnesium Bromide: Similar but lacks the fluoro group, altering its electronic properties.
Uniqueness
(3-fluoro-2-n-propyloxyphenyl)magnesium bromide is unique due to the presence of both the fluoro and n-propyloxy groups on the phenyl ring. These groups enhance the reactivity and selectivity of the compound, making it valuable in complex organic synthesis.
Eigenschaften
Molekularformel |
C9H10BrFMgO |
|---|---|
Molekulargewicht |
257.38 g/mol |
IUPAC-Name |
magnesium;1-fluoro-2-propoxybenzene-3-ide;bromide |
InChI |
InChI=1S/C9H10FO.BrH.Mg/c1-2-7-11-9-6-4-3-5-8(9)10;;/h3-5H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HOPMEHMJSIIFOZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOC1=[C-]C=CC=C1F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



